molecular formula C13H8F3NO2 B1422851 4-(3-Nitrophenyl)benzotrifluoride CAS No. 1138479-19-2

4-(3-Nitrophenyl)benzotrifluoride

Cat. No. B1422851
M. Wt: 267.2 g/mol
InChI Key: BQRBJVAJHYNPHN-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)benzotrifluoride is a chemical compound with the CAS Number: 1138479-19-2 and a molecular weight of 267.21 . Its IUPAC name is 3-nitro-4’-(trifluoromethyl)-1,1’-biphenyl .


Molecular Structure Analysis

The molecular structure of 4-(3-Nitrophenyl)benzotrifluoride is represented by the linear formula C13H8F3NO2 . The InChI code for this compound is 1S/C13H8F3NO2/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(8-10)17(18)19/h1-8H .

Scientific Research Applications

Atmospheric Nitrophenols

Nitrophenols, including compounds structurally related to 4-(3-Nitrophenyl)benzotrifluoride, are significant in atmospheric chemistry. They are produced through various pathways, including direct emissions from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. The study of nitrophenols like 4-(3-Nitrophenyl)benzotrifluoride helps in understanding atmospheric pollution, processes of nitration, and the impact of anthropogenic activities on air quality. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are utilized for their detection and quantification (Harrison et al., 2005).

Environmental Fate of Nitrophenols

Research on compounds like 3-trifluoromethyl-4-nitrophenol (TFM), closely related to 4-(3-Nitrophenyl)benzotrifluoride, investigates their environmental impact. Studies indicate that TFM, used for controlling sea lamprey in the Great Lakes, presents minimal long-term toxicological risk, showcasing the transient environmental effects of nitrophenols. Such studies are critical for assessing the ecological safety of chemical treatments and their degradation products in aquatic systems (Hubert, 2003).

Photocatalysis and Photosensitive Protecting Groups

The role of nitrophenyl groups in synthetic chemistry, especially in the development of photosensitive protecting groups, highlights the importance of nitrophenyl derivatives in facilitating light-induced chemical reactions. These applications are crucial for the advancement of photoredox catalysis and the development of new synthetic methodologies (Amit et al., 1974).

Advanced Oxidation Processes

In the field of environmental science, nitrophenyl compounds are studied for their role in advanced oxidation processes, where they serve as model pollutants. Understanding the degradation pathways and kinetics of these compounds contributes to the development of efficient water treatment technologies aimed at removing persistent organic pollutants from water sources (Qutob et al., 2022).

Nitro Compounds in Mutagenicity Studies

The mutagenicity of aromatic and heteroaromatic nitro compounds, including derivatives of nitrophenyl, is a critical area of research in toxicology and medicinal chemistry. These studies help in understanding the relationship between chemical structure and biological activity, contributing to the design of safer chemicals and drugs (Debnath et al., 1991).

properties

IUPAC Name

1-nitro-3-[4-(trifluoromethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(8-10)17(18)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRBJVAJHYNPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264673
Record name 3-Nitro-4′-(trifluoromethyl)-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitrophenyl)benzotrifluoride

CAS RN

1138479-19-2
Record name 3-Nitro-4′-(trifluoromethyl)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138479-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-4′-(trifluoromethyl)-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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